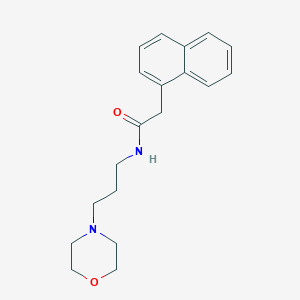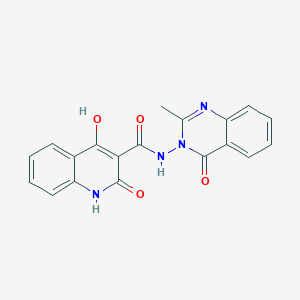
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide: is a synthetic organic compound that features a morpholine ring, a naphthalene moiety, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step might involve the reaction of 1-naphthylacetic acid with a suitable reagent to form an activated ester or an acyl chloride.
Amidation Reaction: The activated intermediate is then reacted with 3-morpholinopropylamine under controlled conditions to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反应分析
Types of Reactions
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions could potentially modify the naphthalene ring or the acetamide group.
Substitution: The compound might undergo substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
科学研究应用
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmacological agent due to its structural features.
Industry: Possible applications in the development of new materials or chemical processes.
作用机制
The mechanism by which N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Pathway Modulation: Modulation of signaling pathways at the molecular level.
相似化合物的比较
Similar Compounds
- N-(2-morpholinopropyl)-2-(1-naphthyl)acetamide
- N-(3-piperidinopropyl)-2-(1-naphthyl)acetamide
- N-(3-morpholinopropyl)-2-(2-naphthyl)acetamide
Uniqueness
N-(3-morpholinopropyl)-2-(1-naphthyl)acetamide: is unique due to its specific combination of a morpholine ring, a naphthalene moiety, and an acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-(3-morpholin-4-ylpropyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H24N2O2/c22-19(20-9-4-10-21-11-13-23-14-12-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-3,5-8H,4,9-15H2,(H,20,22) |
InChI 键 |
MPPCAVIKRFFBRU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC(=O)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-N-(4-bromophenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B14965627.png)
![5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14965641.png)

![7-(3-chlorophenyl)-N-cyclohexyl-N-ethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965653.png)
![Ethyl (2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B14965654.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965662.png)
![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B14965671.png)

![3-[(2-ethylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14965686.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B14965694.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965697.png)
![7-(4-ethoxyphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14965699.png)

![N-(3,5-dimethylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965718.png)
